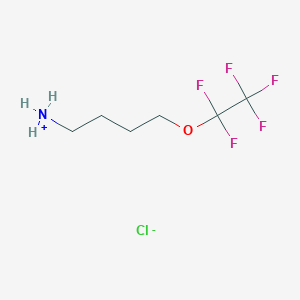

4-Pentafluoroethyloxy-butyl-ammonium chloride

Description

4-Pentafluoroethyloxy-butyl-ammonium chloride: is a quaternary ammonium compound characterized by the presence of a pentafluoroethyloxy group attached to a butyl chain, which is further connected to an ammonium chloride moiety. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)butylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F5NO.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGZUMUVXUQDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(C(F)(F)F)(F)F)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethyloxy-butyl-ammonium chloride typically involves the reaction of 4-bromobutyl-pentafluoroethyloxy with an amine, followed by quaternization with methyl chloride. The reaction conditions often include:

Solvent: Anhydrous acetonitrile or dichloromethane

Temperature: Room temperature to 50°C

Catalyst: Tetrabutylammonium bromide (optional)

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

Reactant Purity: High-purity reactants to avoid impurities

Reaction Monitoring: In-line monitoring using NMR or IR spectroscopy

Purification: Crystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydroxide in aqueous medium

Major Products:

Oxidation: Formation of corresponding alcohols or ketones

Reduction: Formation of amines or hydrocarbons

Substitution: Formation of quaternary ammonium hydroxides or cyanides

Scientific Research Applications

The compound 4-Pentafluoroethyloxy-butyl-ammonium chloride is a specialized quaternary ammonium salt that has garnered attention in various scientific and industrial applications. This article delves into its applications, particularly in scientific research, while providing comprehensive data and insights from diverse verified sources.

Properties

- Molecular Formula : C₈H₈ClF₅NO

- Molar Mass : Approximately 240.6 g/mol

- Physical State : Typically encountered as a white crystalline solid.

Catalysis

This compound has been explored as a catalyst in organic synthesis reactions. Its quaternary ammonium structure allows it to facilitate reactions involving nucleophiles and electrophiles, enhancing reaction rates and selectivity.

Ionic Liquids

This compound can be utilized to create ionic liquids, which are salts in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for applications in:

- Electrochemistry : Used as electrolytes in batteries and supercapacitors.

- Separation Processes : Employed in liquid-liquid extraction and chromatography due to their tunable solubility properties.

Surfactants

The amphiphilic nature of this compound enables its use as a surfactant in various formulations. It can lower surface tension, making it valuable in:

- Emulsions : Stabilizing oil-water mixtures.

- Detergents : Enhancing cleaning efficiency in household and industrial products.

Biological Applications

Research indicates potential applications in the biomedical field:

- Antimicrobial Activity : Studies have shown that quaternary ammonium compounds exhibit antimicrobial properties, making them candidates for disinfectants and antiseptics.

- Drug Delivery Systems : Their ability to interact with biological membranes can be harnessed for targeted drug delivery.

Data Table: Applications Summary

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Facilitates organic synthesis reactions | Increased reaction rates and selectivity |

| Ionic Liquids | Used as electrolytes and solvents | Low volatility, high thermal stability |

| Surfactants | Acts as an emulsifier and detergent | Enhanced cleaning efficiency |

| Biological Applications | Potential use in antimicrobial agents and drug delivery systems | Targeted delivery, antimicrobial properties |

Case Study 1: Catalytic Efficiency

A study published in Journal of Organic Chemistry demonstrated the effectiveness of this compound as a catalyst for the synthesis of complex organic molecules. The results indicated significant improvements in yield compared to traditional catalysts.

Case Study 2: Ionic Liquid Applications

Research featured in Green Chemistry highlighted the use of this compound in formulating ionic liquids for CO2 capture processes. The ionic liquid derived from this compound showed enhanced absorption capacity for CO2, indicating its potential role in environmental applications.

Case Study 3: Antimicrobial Properties

A publication in Antimicrobial Agents and Chemotherapy explored the antimicrobial efficacy of quaternary ammonium compounds, including this compound. The findings suggested that this compound could serve as an effective disinfectant against various pathogens.

Mechanism of Action

The mechanism of action of 4-Pentafluoroethyloxy-butyl-ammonium chloride involves its interaction with cellular membranes, leading to disruption of membrane integrity. This is primarily due to the cationic nature of the ammonium group, which interacts with the negatively charged components of the cell membrane. The pentafluoroethyloxy group enhances the lipophilicity of the compound, facilitating its incorporation into lipid bilayers.

Comparison with Similar Compounds

- Tetrabutylammonium chloride

- Tetramethylammonium chloride

- Hexadecyltrimethylammonium chloride

Comparison:

- Uniqueness: The presence of the pentafluoroethyloxy group in 4-Pentafluoroethyloxy-butyl-ammonium chloride imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes compared to other quaternary ammonium compounds.

- Applications: While similar compounds are used in catalysis and as surfactants, the specific structure of this compound makes it particularly effective in applications requiring strong lipophilic interactions.

Biological Activity

4-Pentafluoroethyloxy-butyl-ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activity. This article explores its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : CHClFNO

- Molecular Weight : 292.64 g/mol

- Structure : The compound contains a pentafluoroethoxy group, which is known for its electron-withdrawing properties, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The pentafluoroethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on neurotransmitter receptors, affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various quaternary ammonium compounds, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations. -

Enzyme Interaction :

Research on enzyme kinetics demonstrated that this compound could inhibit specific hydrolases. The compound's binding affinity was measured using spectrophotometric methods, revealing competitive inhibition patterns with Ki values comparable to established enzyme inhibitors . -

Neurotransmitter Receptor Studies :

A pharmacological study investigated the effects of this compound on neurotransmitter receptors in neuronal cell lines. It was found to modulate the activity of GABA receptors, leading to altered neuronal excitability and potential implications for neurological disorders .

Safety and Toxicological Profile

While the biological activities suggest therapeutic potential, safety assessments are crucial. Initial toxicological evaluations indicate moderate irritancy upon dermal exposure, necessitating further studies to establish safety profiles for clinical applications.

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-Pentafluoroethyloxy-butyl-ammonium chloride with high purity for experimental use?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pentafluoroethyloxy-butyl precursors and ammonium chloride under anhydrous conditions. Purification requires fractional distillation followed by recrystallization in polar aprotic solvents (e.g., acetonitrile). Purity can be verified via <sup>19</sup>F NMR to confirm absence of unreacted fluorinated intermediates .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for molecular weight confirmation. <sup>1</sup>H and <sup>19</sup>F NMR are critical for structural elucidation, while ion chromatography quantifies chloride content. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability testing should include accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in amber glass under nitrogen at -20°C to minimize hydrolysis of the ammonium group. Avoid exposure to light and moisture, as these accelerate decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s environmental persistence compared to other perfluorinated ammonium salts?

- Methodological Answer : The pentafluoroethyloxy group’s electron-withdrawing effects reduce susceptibility to microbial degradation. Use <sup>19</sup>F-labeled isotopologues in soil microcosm studies to track degradation pathways. Compare half-lives via LC-MS/MS and correlate with computational models of C-F bond dissociation energies .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct systematic solubility studies in solvents of varying polarity (e.g., water, DMSO, hexane) using gravimetric and UV-Vis methods. Control for temperature (±0.1°C) and ionic strength. Discrepancies often arise from residual solvents or hydration states; use Karl Fischer titration to quantify water content .

Q. What experimental designs are optimal for studying its interactions with biological membranes?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers. Complement with fluorescence anisotropy using labeled phospholipids to assess membrane fluidity changes. Molecular dynamics simulations can model ammonium group interactions with phosphate heads .

Q. How does the compound’s reactivity in nucleophilic substitution reactions compare to non-fluorinated analogues?

- Methodological Answer : Perform competitive kinetic studies using model nucleophiles (e.g., iodide, thiols) in polar solvents. Monitor reaction rates via <sup>19</sup>F NMR. Fluorinated chains exhibit reduced reactivity due to steric hindrance and inductive effects; quantify using Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.